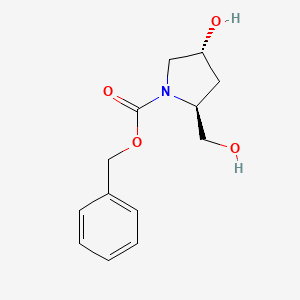![molecular formula C7H6N2O B1316758 Pyrazolo[1,5-a]pyridin-6-ol CAS No. 184473-24-3](/img/structure/B1316758.png)
Pyrazolo[1,5-a]pyridin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazolo[1,5-a]pyridin-6-ol is a heterocyclic compound that features a fused ring system consisting of a pyrazole ring and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural similarity to other biologically active molecules .
Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[3,4-b]pyridin-6-one derivatives have been reported to exhibit anticancer activity by inhibiting microtubule polymerization .
Mode of Action
It’s worth noting that related compounds have been found to inhibit microtubule polymerization by binding to the colchicine site, resulting in the inhibition of cell migration, cell cycle arrest in the g2/m phase, and apoptosis of cancer cells .
Biochemical Pathways
The inhibition of microtubule polymerization, as seen in related compounds, can affect a variety of cellular processes, including cell division and intracellular transport .
Result of Action
Related compounds have been found to cause cell cycle arrest in the g2/m phase and induce apoptosis in cancer cells .
Action Environment
It’s worth noting that the stability of related fluorophores has been studied under exposure to extreme ph .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrazolo[1,5-a]pyridin-6-ol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-aminopyrazole with 2-chloropyridine under basic conditions, followed by hydrolysis to yield the desired compound . Another approach involves the cyclization of 3-aminopyrazole with 2-pyridinecarboxaldehyde in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolo[1,5-a]pyridines.
Scientific Research Applications
Pyrazolo[1,5-a]pyridin-6-ol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Similar fused ring structure but with a pyrimidine ring instead of a pyridine ring.
Pyrazolo[3,4-b]pyridine: Another fused ring system with different ring fusion positions.
Uniqueness: Pyrazolo[1,5-a]pyridin-6-ol is unique due to its specific ring fusion and the presence of a hydroxyl group at the 6-position, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
pyrazolo[1,5-a]pyridin-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-7-2-1-6-3-4-8-9(6)5-7/h1-5,10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNMXGKVJSSDFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN2C1=CC=N2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![6-Fluoro-2-methylbenzo[d]thiazole](/img/structure/B1316711.png)




